molecular formula C22H25N3O2 B6910955 N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide

N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide

Cat. No.: B6910955
M. Wt: 363.5 g/mol
InChI Key: OEKWKVFRNNVBKQ-UHFFFAOYSA-N
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Description

N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a pyridine carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15-10-11-16-6-4-7-18(17(16)14-15)24-21(26)19-8-5-9-20(23-19)22(27)25-12-2-3-13-25/h5,8-11,14,18H,2-4,6-7,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWKVFRNNVBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2NC(=O)C3=NC(=CC=C3)C(=O)N4CCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydronaphthalene Moiety: This step involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).

    Introduction of the Pyridine Carboxamide Group: This step involves the reaction of the tetrahydronaphthalene derivative with pyridine-2-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Addition of the Pyrrolidine Carbonyl Group: The final step involves the acylation of the intermediate product with pyrrolidine-1-carbonyl chloride under basic conditions using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
  • N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(piperidine-1-carbonyl)pyridine-2-carboxamide

Uniqueness

N-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is unique due to the presence of the methyl group on the tetrahydronaphthalene moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

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